1-(4-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone
Description
Properties
IUPAC Name |
1-[4-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-14-4-9-18(28-3)19-20(14)29-22(23-19)25-12-10-24(11-13-25)21(27)17-7-5-16(6-8-17)15(2)26/h4-9H,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFZIXPHZREVRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Piperazine Ring: The piperazine ring is attached through a nucleophilic substitution reaction, where the benzo[d]thiazole derivative reacts with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Formation of the Final Compound: The final step involves the acylation of the piperazine derivative with 4-(4-methoxyphenyl)acetyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-(4-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone can undergo various chemical reactions:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: 1-(4-(4-(4-Hydroxy-7-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone.
Reduction: 1-(4-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanol.
Substitution: Various N-alkyl or N-acyl derivatives of the piperazine ring.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of thiazole compounds, including those similar to 1-(4-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone, exhibit promising anticancer properties. For instance, thiazole-based compounds have been shown to inhibit cell proliferation in various cancer cell lines. The presence of the methoxy and piperazine groups enhances their interaction with biological targets, potentially leading to apoptosis in cancer cells .
Anticonvulsant Properties
Thiazole derivatives have also been studied for their anticonvulsant effects. In particular, compounds that incorporate thiazole moieties have demonstrated significant activity in seizure models. The structure-activity relationship (SAR) studies suggest that modifications to the thiazole ring can enhance efficacy against seizures . For example, a related thiazole compound displayed a median effective dose (ED50) of 18.4 mg/kg in seizure tests, highlighting the potential for similar derivatives like this compound to exhibit comparable effects.
Biological Studies
Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties. Thiazole derivatives have been reported to possess activity against various pathogens, including bacteria and fungi. For instance, studies on related compounds have shown significant inhibition of microbial growth in assays against common pathogens such as Escherichia coli and Staphylococcus aureus . This suggests that this compound could be explored for its potential as an antimicrobial agent.
Material Sciences
Synthesis of Novel Materials
The synthesis of this compound can lead to the development of new materials with unique properties. Its incorporation into polymer matrices or as a ligand in coordination chemistry could yield materials with enhanced thermal stability and electrical conductivity. Studies on similar thiazole compounds have indicated their utility in creating advanced materials for electronic applications .
Case Studies
| Application | Compound Used | Findings |
|---|---|---|
| Anticancer | Thiazole derivatives (similar structure) | Inhibition of proliferation in cancer cell lines; apoptosis induction |
| Anticonvulsant | 1-(naphthalen-2-yl)thiazol derivatives | ED50 of 18.4 mg/kg; significant seizure protection |
| Antimicrobial | Thiazole-based compounds | Effective against E. coli and S. aureus; potential for drug development |
| Material Science | Thiazole ligands | Enhanced thermal stability and conductivity in polymer composites |
Mechanism of Action
The mechanism of action of 1-(4-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The benzo[d]thiazole core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The piperazine ring can enhance the compound’s binding affinity and specificity, while the methoxy group may influence its pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on core modifications:
Benzo[d]thiazole Derivatives
- 1-(4-(Benzo[d]thiazol-2-yl)phenyl)ethanone (Compound 16, ): Structure: Simpler derivative lacking the piperazine-carbonyl linkage. Bioactivity: Not explicitly reported, but benzo[d]thiazoles are known for antimicrobial and anticancer properties.
Piperazine-Ethanone Derivatives
- 1-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-(1H-imidazol-1-yl)ethanone (): Structure: Piperazine linked to an ethanone group and substituted with chlorophenyl/phenyl groups. Bioactivity: Broad-spectrum antimicrobial activity (MIC: 3.1–25 μg/mL) against bacterial and fungal strains, comparable to chloramphenicol and fluconazole .
Thiazole-Piperazine Hybrids
- 2-(4-Methylphenoxy)-1-{4-[(4-methylthiazol-2-yl)methyl]piperazin-1-yl}ethanone (): Structure: Piperazine connected to a thiazole ring and a methylphenoxy-ethanone group. Synthesis: Alkylation of piperazine with a thiazole-methyl precursor (yield: 82%) .
Structural and Functional Comparison Table
Key Research Findings
Bioactivity Trends: Piperazine-ethanone derivatives (e.g., ) exhibit enhanced antimicrobial activity due to improved solubility and target binding via the piperazine moiety .
Synthetic Challenges: Multi-step syntheses (e.g., Vilsmeier-Haack cyclization, Click chemistry) are common for such hybrids, often requiring catalysts like CuSO4 or ZnO nanoparticles . The target compound’s piperazine-carbonyl linkage may necessitate coupling reagents like TBTU or HOBt, as seen in similar piperazine derivatives .
Structural-Activity Relationships (SAR) :
- Piperazine Flexibility : The piperazine spacer in the target compound allows conformational adaptability, critical for binding to enzymes like AChE .
- Electron-Withdrawing Groups : The 4-methoxy group on the benzo[d]thiazole may modulate electron density, affecting interactions with microbial enzymes .
Biological Activity
The compound 1-(4-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be broken down into several key components:
- Thiazole Moiety : Known for its role in various biological activities, including antimicrobial and anticancer properties.
- Piperazine Ring : Often associated with central nervous system activity and used in various pharmacological applications.
- Methoxy Group : Contributes to the lipophilicity and bioavailability of the compound.
Antitumor Activity
Research indicates that compounds containing thiazole rings exhibit significant cytotoxic effects against various cancer cell lines. A study highlighted that derivatives of thiazole, including those similar to the compound , demonstrated IC50 values in the low micromolar range against cancer cells, suggesting potent antitumor activity. For instance, one derivative showed an IC50 of 1.61 µg/mL against specific cancer cell lines, indicating a strong potential for further development as an anticancer agent .
Antimicrobial Properties
Several studies have reported on the antimicrobial efficacy of benzothiazole derivatives. The compound's structural features suggest it may exhibit similar properties. For example, a related study synthesized benzothiazole hybrids that displayed significant antimicrobial activity against Gram-positive and Gram-negative bacteria .
Neuropharmacological Effects
The piperazine component of the compound suggests potential neuropharmacological effects. Compounds with similar structures have been identified as positive allosteric modulators for various receptors, particularly in the context of enhancing cognitive functions .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Cell Cycle Arrest : Some thiazole derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in tumor proliferation or microbial growth.
- Receptor Modulation : The piperazine moiety may interact with neurotransmitter receptors, influencing synaptic transmission and neuroplasticity.
Case Studies
- Antitumor Efficacy : In a recent study, a series of thiazole derivatives were tested against A-431 human epidermoid carcinoma cells. The results indicated that specific substitutions on the thiazole ring significantly enhanced cytotoxicity, demonstrating structure-activity relationships (SAR) that could inform future drug design .
- Neuropharmacological Evaluation : A study exploring the cognitive-enhancing effects of piperazine derivatives found that certain compounds improved memory retention in animal models. This suggests that similar compounds could be evaluated for their potential benefits in neurodegenerative disorders .
Q & A
Q. What are the key synthetic pathways for 1-(4-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone, and how can reaction yields be optimized?
Methodological Answer: The synthesis typically involves coupling a benzo[d]thiazole-piperazine intermediate with a phenyl ethanone derivative. For example:
- Step 1: Prepare the benzo[d]thiazole-piperazine moiety via nucleophilic substitution of a chloro- or methoxy-substituted benzo[d]thiazole with piperazine under reflux in a polar aprotic solvent (e.g., DMF) .
- Step 2: Introduce the phenyl ethanone group via a carbonyl coupling reaction, often using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous dichloromethane .
- Optimization: Control reaction temperature (40–60°C), use catalytic DMAP to enhance acylation efficiency, and purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy: Use - and -NMR to verify substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, piperazine protons at δ 2.5–3.5 ppm). Deuterated DMSO or CDCl₃ is preferred for solubility .
- HPLC-MS: Employ reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and confirm molecular weight via ESI+ (expected [M+H]⁺ ~478 g/mol) .
- X-ray Crystallography: For unambiguous structural confirmation, grow single crystals in slow-evaporation ethanol/water mixtures .
Q. How can researchers predict the solubility and formulation compatibility of this compound?
Methodological Answer:
- LogP Calculation: Use software like MarvinSketch to estimate logP (~3.2), indicating moderate lipophilicity. Solubility in DMSO (>10 mg/mL) is typical for in vitro assays .
- Co-solvent Screening: Test mixtures of PEG-400, Tween-80, or cyclodextrins for in vivo studies to enhance aqueous solubility .
Advanced Research Questions
Q. How can structural modifications to the benzo[d]thiazole or piperazine moieties enhance biological activity?
Methodological Answer:
-
Electron-Withdrawing Groups: Introduce chloro or sulfonyl groups at the benzo[d]thiazole 7-position to improve binding to ATP-binding pockets (e.g., kinase targets) .
-
Piperazine Substitution: Replace the methoxy group with a fluorophenyl or methylsulfonyl group to modulate pharmacokinetics (e.g., CYP450 metabolism resistance) .
-
SAR Table:
Substituent (Position) Activity Trend (IC₅₀) -OCH₃ (4) Baseline (1.2 µM) -Cl (7) Improved (0.6 µM) -SO₂CH₃ (6) Enhanced solubility
Q. How can researchers resolve contradictory data in biological assays (e.g., antibacterial vs. antifungal activity)?
Methodological Answer:
- Mechanistic Profiling: Use transcriptomics or proteomics to identify off-target effects. For example, conflicting MIC values may arise from efflux pump activation in bacterial vs. fungal membranes .
- Redox Profiling: Measure ROS generation in bacterial vs. fungal cells; differential sensitivity to oxidative stress may explain activity discrepancies .
Q. What computational strategies are effective for modeling this compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina with homology models of bacterial dihydrofolate reductase (DHFR) or fungal CYP51. Key interactions include hydrogen bonding with piperazine N-atoms and π-π stacking with the benzo[d]thiazole .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability; analyze RMSD (<2.0 Å) and ligand-protein hydrogen bond persistence (>70%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
